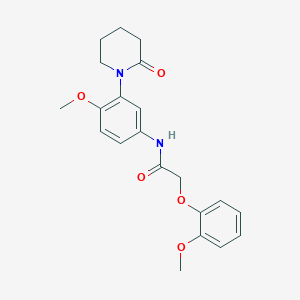

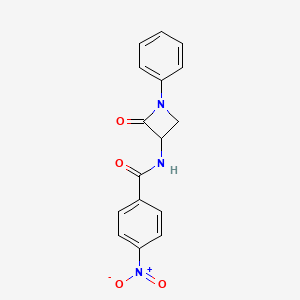

![molecular formula C15H14N2O3S3 B2809588 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 2194965-61-0](/img/structure/B2809588.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfonamides are a group of synthetic antimicrobial drugs that contain the sulfonamide functional group. They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Pyridines can be synthesized by various methods, including the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia or an ammonium carbonate .

Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon . Pyridines can participate in electrophilic substitution reactions, more so at the 3-position due to the electron-donating effect of the nitrogen .

Physical And Chemical Properties Analysis

Sulfonamides are typically crystalline compounds. They are relatively unreactive due to the rigidity of the functional group . Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Biological Activities

Sulfonamide compounds have been explored for their potential in synthesizing heterocyclic structures that may hold biological significance. For instance, the work by A. Deeb et al. on synthesizing 3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine and related compounds through cyclization processes showcases the chemical versatility of sulfonamide derivatives. Such compounds could serve as precursors for further development of pharmaceuticals or agrochemicals.

Synthesis of Complex Molecules

The ability of sulfonamide compounds to participate in complex chemical reactions is exemplified by the work on one-pot syntheses involving sulfonamides. The study by I. Rozentsveig et al. describes a method for synthesizing N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N-(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, showcasing the potential of sulfonamide derivatives in creating complex molecules with potential pharmacological activities.

Antimicrobial and Anticancer Applications

Research by S. Akbari et al. highlights the antimicrobial and potential anticancer applications of N-substituted sulfonamide derivatives, indicating their broad spectrum of biological activities. This suggests that further exploration of sulfonamide derivatives, including the specific compound , could uncover valuable therapeutic agents.

Electropolymerization and Material Science

The work on electropolymerization of sulfonamide-containing compounds, as discussed by M. Krompiec et al., demonstrates the application of such chemicals in creating new materials with potential use in electronics or as electrochromic devices. This research avenue opens up possibilities for sulfonamide derivatives in material science, beyond their biological applications.

Safety And Hazards

Zukünftige Richtungen

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S3/c18-13(9-17-23(19,20)12-2-1-6-16-8-12)15-4-3-14(22-15)11-5-7-21-10-11/h1-8,10,13,17-18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXNSYXVKQQUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

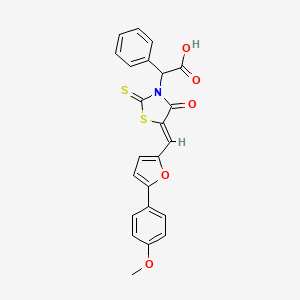

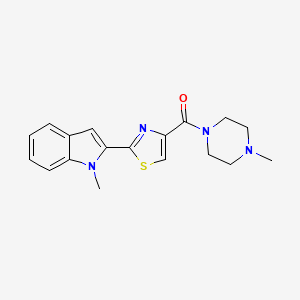

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2809509.png)

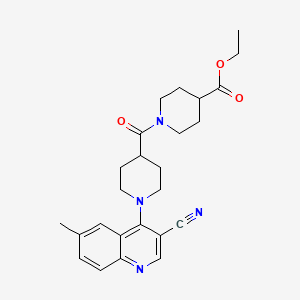

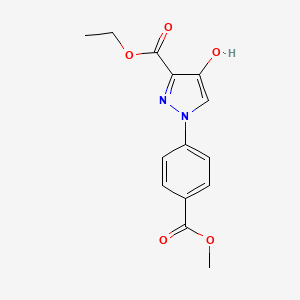

![Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2809513.png)

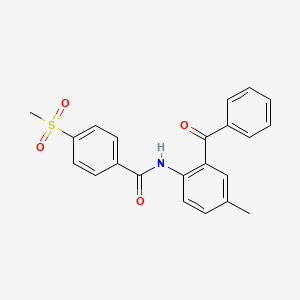

![N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2809515.png)

![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2809517.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2809521.png)

![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)

![Methyl 2-[({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]nicotinate](/img/structure/B2809525.png)